The table below summarizes the available predicted data for 3-aminopropanethiol:
| Property | Predicted Value | Notes |
|---|---|---|
| pKa | 9.29 ± 0.10 | Predicted value; indicates it is a base [1] [2]. |
| Solubility | Not Found | Information was not located in the search results. |
While specific protocols for this compound are not provided, you can refer to general established methodologies in the field.
Computational Prediction: pKa prediction often uses Quantitative Structure-Activity Relationship (QSAR) models with machine learning [3]. Advanced methods like physics-informed neural networks (e.g., Starling, Uni-pKa) show state-of-the-art performance by predicting free energies of all possible protonation microstates to compute macroscopic pKa values [4]. Commercial software from companies like ChemAxon also provides well-benchmarked pKa prediction tools [3] [5] [6].
Experimental Measurement: The search results mention that experimental pKa values are often determined via potentiometric titration (e.g., using instruments from Sirius Analytical) or spectroscopic methods [6]. The following diagram outlines a general workflow for experimental pKa determination.
General workflow for experimental pKa determination.
The table below summarizes the known chemical, physical, and toxicological properties of 3-Aminopropanethiol.
| Property | Value / Description |
|---|---|
| CAS Number | 462-47-5 [1] [2] [3] |
| Molecular Formula | C₃H₉NS [1] [2] [3] |
| Molecular Weight | 91.18 g/mol [1] [2] [3] |
| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |
| Melting Point | 112-113 °C [1] [3] |
| Flash Point | 45.4 °C [1] [2] |
| Density | 0.951 g/cm³ [1] [2] |
| Vapor Pressure | 3.67 mmHg at 25°C [1] [2] |
| pKa | 9.29 ± 0.10 (Predicted) [1] [3] |
| Acute Toxicity (Mouse) | LD₅₀ 125 mg/kg (Intraperitoneal) [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C [4] |
The available search results indicate its use in specialized research, though detailed experimental protocols are not provided.
The following diagram outlines a general logical workflow for assessing the chemical safety of a substance like this compound, based on the types of data available.
Logical workflow for chemical safety assessment based on available data.
A significant finding from the search is that the GHS classification is listed as "N/A" (Not Available) in the existing Safety Data Sheets [1]. The acute toxicity data is also from a 1957 study [2], which may not reflect modern safety standards.
The dual functional groups of this compound make it a valuable intermediate in various technical and industrial fields. Its key applications are summarized in the table below.
| Field of Application | Specific Use | Function / Role |
|---|---|---|
| Organic Synthesis & Biochemistry | Building block for pharmaceuticals and agrochemicals [1]. | Forms stable covalent bonds with other molecules [1]. |
| Medical Research & Therapy | Treatment for radiation-induced bone marrow suppression [1]. | Stimulates the production of blood cells [1]. |
| Treatment for acute leukemia [1]. | Targets and eliminates cancerous cells [1]. | |
| Bioconjugation & Materials Science | Modification of proteins, antibodies, or peptides [2]. | Amino group condenses with carboxyl or aldehyde groups [2]. |
| Preparation of biosensors or targeted drug carriers [2]. | Thiol group binds to gold nanoparticles and quantum dots [2]. | |
| Construction of self-assembled monolayers (SAMs) [2]. | Improves surface properties of materials [2]. | |
| Industrial Applications | Corrosion inhibitor in the petroleum industry [1]. | Prevents corrosion of pipelines and storage tanks [1]. |
| Component in rubber chemicals production [1]. | Improves elasticity, durability, and environmental resistance [1]. | |
| Used in the production of herbicides [1]. | Enhances effectiveness in targeting specific weeds [1]. |
This compound derivatives are crucial in oligonucleotide synthesis for introducing amino modifiers at the 3'-end. The following workflow details the use of a specific solid support and the deprotection steps.
Workflow for oligonucleotide synthesis using a 3'-PT-Amino-Modifier support and key deprotection methods with comparative yields. [3]
Thiol-ene coupling (TEC) is a powerful "click" chemistry tool for peptide stapling and macrocyclization. It involves a radical-mediated reaction between a thiol group (from cysteine or a similar moiety) and an alkene. This method is prized for its high efficiency, orthogonality to other functional groups, and compatibility with aqueous conditions, making it ideal for modifying biologically active peptides [1].
The radical cycle is typically initiated by photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DPAP) or the water-soluble thermal initiator VA-044 [1]. The reaction proceeds through a chain mechanism to form a stable thioether linkage.
This protocol is adapted from general procedures for one-component, on-resin peptide stapling using thiol-ene chemistry [1]. The workflow involves preparing a linear peptide with alkene and thiol handles on solid support, followed by radical-induced cyclization.
Procedure:
The table below summarizes critical parameters for thiol-ene stapling based on published data [1].
| Parameter | Specification / Condition | Notes / Rationale |
|---|---|---|
| Reaction Type | Radical thiol-ene "click" chemistry | High yield, orthogonality, no metal catalysts [1]. |
| Linker/Handles | Cysteine (Thiol); Lysine(alloc) or Lysine(norbornene) (Alkene) | Norbornene shows faster reaction kinetics [1]. |
| Initiator | DPAP (Photo), VA-044 (Thermal) | DPAP common for photochemical initiation [1]. |
| Solvent | Anhydrous DMF | Compatible with on-resin chemistry, dissolves initiator. |
| Reaction Time | 1-2 hours | Dependent on peptide sequence and UV intensity [1]. |
| Reported Yields | ~24% (alloc) to ~37% (norbornene) | Model system yields; varies by sequence and ring size [1]. |
Given the lack of direct data on 3-aminopropanethiol, here are strategic considerations for developing your protocol:
3-Aminopropanethiol (CAS 462-47-5), also known as homocysteamine, 3-mercaptopropylamine, or 3-AP, is a versatile bifunctional building block featuring both amino (-NH₂) and thiol (-SH) functional groups on a short three-carbon propane backbone. This unique molecular structure, with the formula C₃H₉NS and molecular weight of 91.18 g/mol, enables diverse reactivity patterns that make it valuable across multiple scientific disciplines including medicinal chemistry, materials science, and organic synthesis [1].
The compound exists as a yellow liquid at room temperature with a density of 0.951 g/cm³ and boils at 151.4°C at atmospheric pressure. Its predicted pKa of 9.29 indicates moderately basic character for the amine group, while the thiol group provides strong nucleophilic capability, particularly under basic conditions. The compound has a flash point of 45.4°C, classifying it as flammable and requiring appropriate safety precautions during handling [1] [2] [3]. The hydrochloride salt form (CAS 7211-54-3) appears as a white to yellow powder or crystalline solid with a higher melting point of 79-80°C, offering improved stability for storage and handling [4].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| CAS Number | 462-47-5 | - |
| Molecular Formula | C₃H₉NS | - |
| Molecular Weight | 91.18 g/mol | - |
| Physical State | Yellow liquid | At room temperature |
| Boiling Point | 151.4°C | At 760 mmHg |
| Density | 0.951 g/cm³ | At room temperature |
| Flash Point | 45.4°C | - |
| pKa | 9.29 ± 0.10 | Predicted |
| Vapor Pressure | 3.67 mmHg | At 25°C |
| Refractive Index | 1.483 | - |
This compound serves as a key synthetic intermediate in pharmaceutical development with several documented therapeutic applications:
Radiation Protection: this compound has demonstrated efficacy as a treatment for radiation-induced bone marrow suppression. The compound stimulates blood cell production, helping to alleviate adverse effects associated with radiation therapy and improving quality of life for cancer patients [1].
Oncology Therapeutics: Research indicates potential applications of this compound in developing treatments for acute leukemia. The compound's ability to target and eliminate cancerous cells makes it a promising therapeutic agent in oncology, though further clinical validation is required [1].
Drug Derivatives: The compound functions as a critical building block in the synthesis of novel cyclosporin derivatives with potential applications in treating viral infections, inflammation, dry eye, central nervous system disorders, cardiovascular diseases, and various other conditions [1].
Homotaurine Synthesis: this compound enables efficient synthesis of diverse substituted homotaurines (3-aminopropane-1-sulfonic acids) through Michael addition reactions with thioacetic acid followed by reduction and oxidation sequences. These compounds exhibit various pharmacological activities [1].
The bifunctional nature of this compound enables diverse applications in materials science:
Nanocluster Synthesis: Recent research (2023) demonstrates the application of this compound in forming chiral metalloligands with rhodium(III). These complexes protect silver(I) sulfide clusters, creating homochiral AgᵢRhᴵᴵᴵ nanoclusters such as [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ and [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺. These nanostructures exhibit photoluminescence properties that can be switched via cluster conversion, offering potential for sensing and optoelectronic applications [5].
Bioconjugation and Sensing: The thiol group readily forms stable bonds with gold surfaces, enabling this compound to serve as a linker for attaching biomolecules to gold nanoparticles, quantum dots, and other nanomaterials. This application is particularly valuable in developing biosensors and targeted drug delivery systems [4].
Surface Modification: The compound facilitates the construction of self-assembled monolayers (SAMs) on various metallic surfaces, improving material compatibility and enabling precise control over surface properties for specific applications [4].
Rubber Industry: this compound functions as a component in producing rubber chemicals, where it enhances material properties including elasticity, durability, and environmental resistance [1].
Corrosion Inhibition: The petroleum industry utilizes this compound as a corrosion inhibitor to protect pipelines and storage tanks from degradation, thereby extending equipment lifespan and reducing maintenance costs [1].
Agricultural Chemicals: The compound serves as an intermediate in herbicide production, contributing to formulations that effectively control unwanted plant growth without damaging crops [1].
This protocol outlines the synthesis of various substituted homotaurines (3-aminopropane-1-sulfonic acids) based on the method developed by Nai and Xu [1].
Table 2: Reaction Scheme for Homotaurine Synthesis
| Step | Process | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Michael Addition | Thioacetic acid, alk-2-enamides, room temperature, 2-4 hours | 3-(Acetylthio)alkanamides |
| 2 | Reduction | LiAlH₄, anhydrous THF, 0°C to reflux, 3-6 hours | This compound intermediates |
| 3 | Oxidation | Performic acid, 0°C to room temperature, 12-18 hours | Substituted homotaurines |
Procedure:
Michael Addition: Dissolve the alk-2-enamide substrate (10 mmol) in anhydrous dichloromethane (30 mL) under nitrogen atmosphere. Add thioacetic acid (12 mmol) dropwise with stirring at room temperature. Monitor reaction completion by TLC (typically 2-4 hours). Concentrate under reduced pressure to obtain the crude 3-(acetylthio)alkanamide intermediate.
Reduction: Dissolve the Michael adduct (8 mmol) in anhydrous tetrahydrofuran (25 mL) and cool to 0°C under nitrogen. Carefully add lithium aluminum hydride (16 mmol) portionwise while maintaining temperature below 5°C. After addition, slowly warm to room temperature and then heat under reflux for 3-6 hours. Cool to 0°C and carefully quench with sequential addition of water (0.6 mL), 15% NaOH (0.6 mL), and additional water (1.8 mL). Filter the precipitate and wash thoroughly with THF. Concentrate the combined organic phases to obtain the reduced this compound intermediate.
Oxidation: Dissolve the reduced intermediate (6 mmol) in formic acid (15 mL) and cool to 0°C. Carefully add 30% hydrogen peroxide (12 mmol) dropwise while maintaining temperature below 5°C. After addition, slowly warm to room temperature and stir for 12-18 hours. Concentrate under reduced pressure and purify the resulting solid by recrystallization from water-ethanol to obtain the purified homotaurine derivative.
Notes:
This procedure describes the synthesis of chiral AgᵢRhᴵᴵᴵ nanoclusters using this compound as a key building block, based on recent research (2023) [5].
Materials:
Table 3: Synthetic Conditions for AgᵢRhᴵᴵᴵ Nanoclusters
| Parameter | [1]⁹⁺ [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ | [2]¹¹⁺ [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺ |
|---|---|---|
| Sulfide Source | d-penicillamine | HS⁻ (sodium hydrosulfide) |
| Metal Ratio | Ag⁺ : Rh(III) = 11:6 | Ag⁺ : Rh(III) = 13:6 |
| Reaction Medium | Water, inert atmosphere | Water, inert atmosphere |
| Key Property | Non-emissive | Photoluminescent |
| Interconversion | Convertible to [2]¹¹⁺ with Ag⁺ addition | - |
Procedure:
Preparation of [1]⁹⁺: Dissolve fac-[Rh(apt)₃] metalloligand (0.06 mmol) in degassed water (10 mL). Add AgNO₃ (0.11 mmol) with stirring under nitrogen atmosphere. Introduce d-penicillamine (0.02 mmol) as a sulfide source and continue stirring for 12 hours at room temperature. The formation of [Ag₁₁S{Rh(apt)₃}₆]⁹⁺ is indicated by characteristic changes in the reaction mixture.
Preparation of [2]¹¹⁺: Dissolve fac-[Rh(apt)₃] metalloligand (0.06 mmol) in degassed water (10 mL). Add AgNO₃ (0.13 mmol) with stirring under nitrogen. Introduce NaHS (0.02 mmol) as sulfide source and continue stirring for 12 hours. The formation of [Ag₁₃S{Rh(apt)₃}₆]¹¹⁺ is confirmed by its photoluminescent properties.
Cluster Conversion: To convert [1]⁹⁺ to [2]¹¹⁺, treat a solution of [1]⁹⁺ with additional Ag⁺ ions (0.02 mmol per cluster) and stir for 6-8 hours. Monitor the conversion by the emergence of photoluminescence, indicating the formation of the larger, emissive cluster.
Characterization:
This protocol describes the use of this compound hydrochloride (CAS 7211-54-3) for biomolecule conjugation and surface functionalization [4].
Procedure:
Gold Surface Functionalization: Prepare a 1 mM solution of this compound hydrochloride in absolute ethanol. Immerse clean gold substrates in this solution for 12-24 hours at room temperature. Remove and rinse thoroughly with ethanol followed by deionized water to remove physically adsorbed molecules. Dry under nitrogen stream.
Protein Conjugation via Amine-Reactive Chemistry: Dissolve the this compound-functionalized material in phosphate buffered saline (PBS, pH 7.4). Add a heterobifunctional crosslinker (such as SMCC, 10 mM in DMSO) to a final concentration of 1 mM and incubate for 30 minutes at room temperature. Remove excess crosslinker by gel filtration or dialysis. Add the target protein (1-2 mg/mL in PBS) and incubate for 2-4 hours at 4°C. Purify the conjugate by size exclusion chromatography.
Nanoparticle Modification: Prepare gold nanoparticles (10 nm diameter) by standard citrate reduction method. Add this compound hydrochloride (10 mM final concentration) to the nanoparticle solution and incubate overnight with gentle stirring. Purify functionalized nanoparticles by centrifugation (14,000 rpm, 20 minutes) and resuspend in PBS. Characterize functionalization by UV-Vis spectroscopy (shift in surface plasmon resonance) and dynamic light scattering (change in zeta potential).
Proper handling and storage of this compound are essential due to its reactivity and potential health hazards [1] [4] [2].
Table 4: Safety Profile and Handling Guidelines
| Aspect | Specification | Precautionary Measures |
|---|---|---|
| Flash Point | 45.4°C | Keep away from heat, sparks, open flames |
| Vapor Pressure | 3.67 mmHg at 25°C | Use with adequate ventilation |
| Toxicology | LD₅₀ 125 mg/kg (mouse, intraperitoneal) | Avoid inhalation, skin contact, and ingestion |
| Storage Conditions | -20°C, inert atmosphere | Store under nitrogen or argon |
| Stability | Air and moisture sensitive | Use anhydrous conditions for sensitive reactions |
| Personal Protection | Gloves, lab coat, safety goggles | Use in fume hood for bulk operations |
The acute toxicity data indicates an LD₅₀ of 125 mg/kg (intraperitoneal) in mice, confirming the need for careful handling to prevent exposure [2]. The hydrochloride salt form (CAS 7211-54-3) offers improved stability for storage and handling while maintaining similar reactivity after basification [4].
This compound is classified under HS code 2930909090 for "other organo-sulphur compounds" with VAT of 17.0%, tax rebate rate of 13.0%, MFN tariff of 6.5%, and general tariff of 30.0% [2]. The compound is readily available from multiple chemical suppliers including ATK Chemical Company Limited, Hubei Xin Bonus Chemical Co., LTD, Conier Chem and Pharma Limited, and Hangzhou Sage Chemical Co., Ltd. [3].
Pricing varies based on quantity and purity, with research quantities (5 mg) of 95% pure material priced at approximately $495.48, though bulk pricing offers better value for larger quantities [3]. The hydrochloride salt form is typically supplied in packages ranging from 250 mg to 25 g with purity of 95% or higher [4].
The following diagram illustrates the three-step synthetic route for preparing substituted homotaurine derivatives from alk-2-enamides using this compound intermediates:
This diagram depicts the synthesis of chiral silver(I) sulfide clusters protected by rhodium(III) metalloligands containing this compound:
This compound represents a versatile synthetic building block with demonstrated applications across pharmaceutical development, materials science, and industrial chemistry. Its bifunctional nature enables diverse reactivity patterns, facilitating the synthesis of complex molecules and functional materials. The experimental protocols outlined herein provide researchers with robust methodologies for leveraging this compound in various research contexts. Recent applications in nanocluster synthesis highlight the continuing relevance of this compound in cutting-edge research, particularly in nanomaterials development and chiral supramolecular chemistry. As research progresses, the unique properties of this compound will likely enable new applications in catalysis, medicine, and advanced materials design.
This table summarizes the basic identifers and key physical properties of this compound that are relevant for its handling and application.
| Property Type | Description |
|---|---|
| CAS Number | 462-47-5 [1] [2] [3] |
| Molecular Formula | C₃H₉NS [1] [2] [4] |
| Molecular Weight | 91.18 g/mol [1] [3] |
| Boiling Point | 151.4 °C at 760 mmHg [1] [2] [4] |
| Density | 0.951 g/cm³ [1] [2] [4] |
| Flash Point | 45.4 °C [1] [2] |
| pKa | 9.29 (Predicted) [1] [3] |
This table outlines the known applications of this compound, highlighting its use in the petroleum industry.
| Application Area | Specific Use | Function/Rationale |
|---|---|---|
| Petroleum Industry | Corrosion inhibitor for pipelines and storage tanks [1] | Prevents corrosive degradation, extending equipment service life and reducing costs [1]. |
| Organic Synthesis & Biochemistry | Building block for pharmaceuticals and agricultural chemicals [1] | Forms stable covalent bonds with other molecules [1]. |
| Medical Applications | Treatment for radiation-induced bone marrow suppression and acute leukemia [1] | Stimulates blood cell production and targets cancerous cells [1]. |
In the petroleum industry, this compound is recognized for its role in preventing the corrosion of pipelines and storage tanks, which helps to extend their service life and reduce maintenance costs [1]. Its molecular structure, featuring both a thiol (-SH) and an amine (-NH₂) functional group, is typical for effective corrosion inhibitors. These groups can facilitate strong adsorption onto metal surfaces, forming a protective layer that blocks corrosive agents [5].
The following diagram illustrates the conceptual workflow for developing and testing a corrosion inhibitor like this compound, from molecular design to performance evaluation.
A generic protocol for a basic weight-loss corrosion test, a standard method for evaluating inhibitor efficiency, is outlined below.
Experimental Protocol: Gravimetric (Weight-Loss) Corrosion Test
1. Solution Preparation
2. Metal Specimen Preparation
3. Immersion Test
4. Post-Exposure Analysis
5. Data Calculation
IE% = [(W_blank - W_inhibitor) / W_blank] × 100
where W_blank and W_inhibitor are the weight losses in the blank and inhibitor solutions, respectively.The search results indicate a significant gap in publicly available data for this specific compound in corrosion applications. To proceed with research and development, you may need to:
While this compound is identified as a corrosion inhibitor in the petroleum industry, detailed quantitative performance data and ready-to-use industrial protocols are not available in the current search. The chemical property data and general experimental framework provided can serve as a starting point. However, successful application will likely require dedicated experimental work to generate the necessary performance data under specific, relevant conditions.
Bovine Plasma Amine Oxidase (BPAO) is a copper-containing quinoprotein enzyme that catalyzes the oxidative deamination of primary amines, producing the corresponding aldehydes, ammonia, and hydrogen peroxide. BPAO (EC 1.4.3.21) is a 170 kDa homodimeric enzyme with each subunit containing one 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor and one copper ion [1]. This enzyme belongs to the class of semicarbazide-sensitive amine oxidases (SSAOs), also known as vascular adhesion protein-1 (VAP-1) in humans, which plays a critical role in inflammation and leukocyte trafficking [2]. The study of BPAO inhibitors has gained significant interest due to their potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and diabetic complications [3] [2].
3-Aminopropanethiol (CAS 462-47-5), also known as homocysteamine, is a bi-functional mechanism-based inhibitor of BPAO that exhibits reversible inhibition properties [4] [5]. This application note provides comprehensive experimental protocols and technical data for researchers investigating the inhibition of copper-containing amine oxidases, with particular emphasis on the characterization of this compound as a reversible inhibitor of BPAO.
This compound is a versatile organosulfur compound with the molecular formula C₃H₉NS and a molecular weight of 91.18 g/mol. The compound features both aminopropyl and thiol functional groups, which contribute to its reactivity and biological activity [5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Molecular Formula | C₃H₉NS | - |
| Molecular Weight | 91.18 g/mol | - |
| CAS Registry Number | 462-47-5 | - |
| Melting Point | 112-113°C | - |
| Boiling Point | 151.4°C | at 760 mmHg |
| Flash Point | 45.4°C | - |
| Density | 0.951 g/cm³ | - |
| pKa | 9.29 ± 0.10 | Predicted |
| Vapor Pressure | 3.67 mmHg | at 25°C |
The compound is used in various applications including organic synthesis, pharmaceutical intermediates, corrosion inhibition in petroleum products, and as a building block for rubber chemicals and herbicides [5]. In medical research, this compound has been investigated for the treatment of radiation-induced bone marrow suppression and as a potential therapeutic agent for acute leukemia [5].
This compound belongs to a class of sulfhydryl-amine containing compounds that function as reversible inhibitors of BPAO. The inhibitory activity stems from the compound's ability to form a thiazolidine adduct with the TPQ cofactor of the enzyme, as established in comparative studies with cysteamine and related analogs [4].
Table 2: Inhibition Parameters of this compound and Related Compounds on BPAO
| Compound | Inhibition Type | Key Findings | Structural Requirements |
|---|---|---|---|
| This compound | Reversible | Forms thiazolidine adduct with TPQ cofactor; Activity restored after dialysis | Sulfhydryl-amine group essential |
| Cysteamine | Reversible | Forms complex with thioacetaldehyde; Recovery after dialysis | Sulfhydryl-amine group essential |
| 2-(Methylamino)ethanethiol | Reversible | Similar mechanism to cysteamine; First-order kinetics of recovery | Sulfhydryl-amine group essential |
| 2-(Methylthio)ethylamine | Weak Irreversible | No recovery after gel filtration; Different mechanism | Thioether-amine insufficient for reversibility |
The reversibility of inhibition has been demonstrated through dialysis experiments showing first-order kinetics of activity recovery and failure to recover activity after gel filtration without dialysis [4]. The sulfhydryl-amine functional group is essential for this reversible inhibition mechanism, as demonstrated by the contrasting behavior of 2-(methylthio)ethylamine, which lacks the sulfhydryl group and exhibits only weak irreversible inhibition [4].
The inhibition of BPAO by this compound occurs through a mechanism-based reversible process involving direct interaction with the TPQ (2,4,5-trihydroxyphenylalanine quinone) cofactor of the enzyme. Based on experimental evidence, the proposed mechanism involves:
This mechanism is supported by phenylhydrazine titration experiments and substrate protection studies that confirm the involvement of the TPQ cofactor in the inhibition process [4]. The requirement for both sulfhydryl and amino functional groups in the proper spatial arrangement is critical for the reversible inhibition characteristics, as analogs lacking either functionality fail to exhibit similar reversible inhibition patterns.
Figure 1: Proposed mechanism for reversible inhibition of BPAO by this compound involving thiazolidine formation with the TPQ cofactor and subsequent recovery through spontaneous hydrolysis.
Principle: This method monitors the conversion of benzylamine to benzaldehyde by measuring the increase in absorbance at 250 nm (ε = 12,800 M⁻¹cm⁻¹) due to benzaldehyde formation [1].
Reagents:
Procedure:
Figure 2: Experimental workflow for spectrophotometric evaluation of BPAO inhibition by this compound, including reversibility assessment through dialysis.
Principle: This advanced method utilizes 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine as substrate and measures the aldehyde product after derivatization with tris(hydroxymethyl)aminomethane (TRIS) to form a stable oxazolidine derivative for improved chromatographic separation [2].
Reagents:
Procedure:
Advantages: This method offers improved sensitivity and specificity compared to traditional spectrophotometric assays, with the substrate demonstrating higher affinity (lower Kₘ) and greater velocity of conversion than benzylamine [2].
Objective: Determine inhibition modality (competitive, non-competitive, or mixed) and calculate Kᵢ values for this compound.
Procedure:
The reversible inhibition of BPAO by this compound has significant implications for several research areas:
Neurodegenerative Disease Research: Monoamine oxidase inhibitors have shown promise in Alzheimer's disease treatment by improving cognitive deficits, reversing Aβ pathology, and modulating proteolytic cleavage of amyloid precursor protein [3]. The reversible nature of this compound inhibition may offer therapeutic advantages over irreversible inhibitors.
Inflammatory Disease Studies: As BPAO is closely related to human VAP-1, studies with this compound contribute to understanding leukocyte trafficking and development of anti-inflammatory therapeutics [2].
Enzyme Mechanism Studies: The compound serves as a valuable tool for investigating the catalytic mechanism of copper-containing amine oxidases, particularly the role of the TPQ cofactor in the oxidative deamination process.
Drug Development: The reversible inhibition characteristics of this compound make it an attractive lead compound for developing new amine oxidase inhibitors with improved safety profiles compared to irreversible inhibitors.
This compound represents a valuable reversible inhibitor of bovine plasma amine oxidase with a well-characterized mechanism involving thiazolidine formation with the TPQ cofactor. The experimental protocols outlined in this application note provide researchers with robust methods for evaluating amine oxidase inhibitors, with applications spanning from basic enzyme mechanism studies to drug discovery for inflammatory and neurodegenerative diseases. The reversible nature of inhibition offers significant advantages for therapeutic applications where transient enzyme inhibition is desirable.
The table below summarizes the core identity and key physicochemical properties of this compound (CAS No. 462-47-5), which are fundamental for any experimental design.
| Property | Value / Description |
|---|---|
| CAS Number | 462-47-5 [1] [2] [3] |
| Molecular Formula | C₃H₉NS [1] [2] [3] |
| Molecular Weight | 91.18 g/mol [3] |
| Common Synonyms | 3-Aminopropane-1-thiol; Homocysteamine; 3-Mercaptopropylamine [1] [2] [3] |
| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |
| Density | 0.951 g/cm³ [1] [2] |
| Flash Point | 45.4 °C [1] [2] |
| pKa | 9.29 (Predicted) [2] [3] |
| Appearance | Not specified in search results |
The available literature indicates that this compound is a versatile compound with several uses, including in the rubber industry.
Handling this compound requires careful attention to safety due to its hazardous nature.
| Aspect | Details |
|---|---|
| Hazard Identification | The specific hazard codes are not listed, but its molecular similarity to other thiols indicates potential health hazards. |
| Key Risks | Flammability: Flash point of 45.4°C makes it combustible [1] [2]. Toxicity: An intraperitoneal LD50 of 125 mg/kg in mice indicates toxicity [1]. |
| Recommended PPE | Based on a related compound (3-Amino-1-propanol), faceshields, gloves, goggles, and appropriate respirator filters are advised [4]. |
While specific parameters are unavailable, the general workflow for evaluating a new rubber additive is well-established. The diagram below outlines this logical process.
Ionizing radiation, used extensively in medical diagnostics and cancer therapy, poses significant risks to healthy tissues by inducing direct DNA damage and generating reactive oxygen species (ROS). These ROS, including hydrogen peroxide and superoxide, lead to oxidative stress that can trigger apoptosis, necrosis, and carcinogenesis [1]. Radioprotective agents are designed to mitigate this damage. The aminothiol class of compounds, which includes 3-Aminopropanethiol and its derivatives, has shown considerable promise in this field. These compounds function through multiple mechanisms: they act as potent free radical scavengers, suppress free radical formation, induce the production of natural radioprotectors like glutathione and superoxide dismutase, enhance DNA repair mechanisms, and reduce post-radiation inflammatory responses [1]. This multi-faceted approach makes them particularly effective in protecting healthy cells from radiation-induced damage, a property that is invaluable in both radiotherapy and diagnostic imaging.
The following diagram illustrates the core mechanisms through which aminothiols like this compound exert their radioprotective effects, from initial administration to cellular protection outcomes.
This compound (CAS Registry Number: 462-47-5), also known as homocysteamine or 3-AP, is a simple organic molecule with the chemical formula C₃H₉NS and a molecular weight of 91.18 g/mol [2] [3]. It is a versatile compound used as a building block in organic synthesis and biochemistry for creating pharmaceuticals and agricultural chemicals [2]. The table below summarizes its key chemical and physical properties, which are critical for formulating the compound for experimental or clinical use.
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 462-47-5 | [2] [3] |
| Molecular Formula | C₃H₉NS | [2] [3] |
| Molecular Weight | 91.18 g/mol | [2] [3] |
| Boiling Point | 151.4 °C at 760 mmHg | [2] [3] |
| Density | 0.951 g/cm³ | [2] [3] |
| Flash Point | 45.4 °C | [2] [3] |
| Vapor Pressure | 3.67 mmHg at 25°C | [2] |
| Index of Refraction | 1.483 | [2] |
| pKa | 9.29 (Predicted) | [2] |
Research on aminothiols has demonstrated significant radioprotective efficacy across various models. The following table summarizes quantitative findings from key studies on this compound and a closely related, well-researched analog, PrC-210.
Table 2: Summary of Efficacy Data for Aminothiol Radioprotectants
| Compound / Model | Dosage & Administration | Radiation Dose | Key Findings | Reference |
|---|
| PrC-210 (Aminothiol) In vivo (Guinea Pig) | - IP: 93.6 mg/kg
The experimental workflow for evaluating a radioprotective agent in an in vivo hearing model, as used in the PrC-210 study, can be visualized as follows:
This protocol is adapted from the study investigating the radioprotective effect of the aminothiol PrC-210 on the irradiated inner ear of guinea pigs [4].
This protocol is based on methodologies used to evaluate the efficacy of various antioxidants, including N-Acetylcysteine (NAC), as radioprotectants [1].
Safety is a paramount consideration when developing radioprotective agents for clinical use. Toxicological data for this compound indicates an intraperitoneal LD₅₀ of 125 mg/kg in mice, which is a critical parameter for determining safe dosing ranges in preclinical models [3]. It is noteworthy that the related aminothiol PrC-210 was reported to have fewer side effects (such as nausea and hypotension) compared to older compounds like amifostine, which is an FDA-approved radioprotectant known to cause significant adverse effects, including hearing impairment [4]. This improved safety profile, if consistent across the aminothiol class, could represent a significant clinical advantage.
The research summarized in these application notes underscores the significant potential of this compound and its derivative, PrC-210, as effective radioprotective agents. The compelling data from in vivo models, showing protection of hearing function and histological structures of the inner ear against high-dose gamma radiation, provides a strong rationale for further investigation [4]. The ability of related aminothiols to significantly reduce DNA damage in human cell cultures further supports their mechanism of action [1]. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this compound itself, dose optimization for different clinical scenarios (e.g., diagnostic imaging vs. radiotherapy), and rigorous toxicological profiling to establish a definitive safety window. The ultimate goal is to translate these promising preclinical findings into clinical applications that can reduce morbidity and mortality associated with ionizing radiation exposure in patients.
This table summarizes the key chemical and physical properties of this compound, which are crucial for planning its use in synthesis. [1]
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 462-47-5 [1] |
| Molecular Formula | C₃H₉NS [1] |
| Molecular Weight | 91.18 g/mol [1] |
| Density | 0.951 g/cm³ [1] |
| Boiling Point | 151.4°C at 760 mmHg [1] |
| Flash Point | 45.4°C [1] |
| Synonyms | Mercaptopropylamine; Homocysteamine; 3-Mercaptopropylamine [1] |
| Toxicity (Mouse, IP) | LD₅₀ = 125 mg/kg [1] |
While a specific protocol for this compound in CSPPS is not documented in the search results, its molecular structure suggests a valuable role as a thiol-functionalized building block.
This protocol adapts a general CSPPS method, proven effective for "difficult sequences" like amyloid β-peptides, which could be applicable for segments containing protected this compound derivatives. [2]
1. Segment Preparation
2. Segment Coupling in CHCl₃/Phenol Solvent
3. Final Cleavage & Purification
The following diagram illustrates the core workflow of the proposed CSPPS method.
This diagram outlines the key stages of the CSPPS process, highlighting the critical role of the special solvent system.
The table below summarizes the key physical properties of this compound, which are critical for planning its purification [1].
| Property | Value |
|---|---|
| CAS Number | 462-47-5 |
| Molecular Formula | C₃H₉NS |
| Molecular Weight | 91.18 g/mol |
| Boiling Point | 151.4 °C (at 760 mmHg) |
| Density | 0.951 g/cm³ |
| Flash Point | 45.4 °C |
Vacuum distillation is suitable for purifying this compound, as it allows for distillation at lower temperatures, reducing the risk of thermal decomposition for compounds with high boiling points or those that are thermally sensitive [2].
The following diagram outlines the general workflow for a vacuum distillation process.
Here are some common issues researchers might encounter, based on general vacuum distillation principles and the properties of the compound.
Q1: Why is my distillate yield low, and the process seems slow?
Q2: The distillate appears discolored or contains impurities.
Q3: My system fails to hold a stable vacuum. What should I check? A systematic leak check is essential. Follow this procedure:
The table below summarizes the basic identifying information and known physicochemical properties for this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 462-47-5 [1] [2] |
| Molecular Formula | C3H9NS [1] [2] |
| Molecular Weight | 91.18 g/mol [2] |
| Density | 0.951 g/cm³ [1] |
| Boiling Point | 151.4°C at 760 mmHg [1] |
| Flash Point | 45.4°C [1] |
| pKa | 9.29 (Predicted) [2] |
| Synonyms | Homocysteamine, 3-Aminopropane-1-thiol, 3-Mercaptopropylamine, Mercaptopropylamine [1] [2] |
The available data does not include direct solubility measurements. However, the compound's pKa and dual functional groups provide clues for troubleshooting.
| Issue | Potential Solution |
|---|---|
| Low Solubility at Neutral pH | Adjust the solution pH. Solubility is likely higher in acidic conditions (e.g., using dilute HCl) where the amine group is protonated. |
| Oxidation of Thiol Group | The thiol group can oxidize in air to form disulfide bonds, which can cause precipitation [3]. Use an inert atmosphere (e.g., nitrogen or argon) and fresh, purified water degassed with an inert gas. |
| Unclear Solubility Profile | Start with a systematic solubility test in buffers of different pH values (e.g., pH 2, 7, and 10) to empirically determine the best solvent conditions. |
The following diagram outlines a logical workflow you can follow to diagnose and resolve solubility problems with this compound in the lab.
Q1: What is the most critical factor to control when working with this compound in water? The most critical factor is likely preventing oxidation. The thiol (-SH) group is susceptible to oxidation by air, leading to the formation of disulfide-bridged dimers, which are typically insoluble. Always use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) when handling solutions of this compound [3].
Q2: How does pH affect the solubility of this compound? While direct data is unavailable, its chemical structure offers a strong indication. The amine group (pKa ~9.29) becomes protonated in acidic media. Therefore, solubility in water is expected to be significantly higher in acidic pH (e.g., using 0.1M HCl) where the molecule carries a positive charge, facilitating interaction with water molecules [2].
Q3: There is no aqueous solubility data in the literature. How can I determine it? You can perform a simple, small-scale qualitative test.
The table below summarizes the key properties of 3-Aminopropanethiol (CAS # 462-47-5) that are critical for risk assessment and experimental planning [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₃H₉NS [1] [2] [3] |
| Molecular Weight | 91.18 g/mol [2] [3] |
| Boiling Point | 151.4 °C at 760 mmHg [1] [2] |
| Density | 0.951 g/cm³ [1] [2] |
| Flash Point | 45.4 °C [1] [2] |
| Vapor Pressure | 3.67 mmHg at 25°C [1] [3] |
| pKa | 9.29 ± 0.10 (Predicted) [2] [3] |
| Appearance | Not specified in search results |
Q1: How should I store this compound, given that it is air-sensitive?
Q2: What are the primary safety hazards associated with this compound?
Q3: My compound appears discolored or has particulate matter. What does this indicate and what should I do?
Q4: The reaction yield involving this compound is lower than expected. What could be the reason?
The workflow below outlines the decision-making process for handling and troubleshooting issues with this compound.
To verify the identity and purity of this compound, spectroscopic methods are essential.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a key technique for structural confirmation [4] [5]. You should expect the following in the ¹H NMR spectrum:
Infrared (IR) Spectroscopy: Use IR to identify key functional groups.
The search results provide a foundation but lack detailed safety data or synthetic protocols. For comprehensive guidance:
Understanding the fundamental characteristics of 3-Aminopropanethiol and its common salt form is the first step in troubleshooting purification issues. The compound is often handled as a hydrochloride salt to improve its stability.
Table 1: Basic Chemical Identifiers
| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |
|---|---|---|
| CAS Number | 462-47-5 [1] [2] [3] | 7211-54-3 [4] [5] |
| Molecular Formula | C₃H₉NS [1] [2] | C₃H₁₀ClNS [4] |
| Molecular Weight | 91.18 g/mol [2] [3] | 127.64 g/mol [4] |
| Physical Form | Yellow liquid [1] | White to yellow powder or crystals [4] |
| Common Synonyms | Homocysteamine, 3-Mercaptopropylamine [1] [3] | (3-Mercaptopropyl)ammonium chloride [5] |
Table 2: Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |
|---|---|---|
| Boiling Point | 151.4 °C at 760 mmHg [1] [2] | Not Specified |
| Melting Point | Not Specified | 79-80 °C [4]; 80-85 °C (technical grade) [5] |
| Density | 0.951 g/cm³ [1] [2] | Not Specified |
| Flash Point | 45.4 °C [2] [3] | Not Applicable [5] |
This section addresses potential issues during handling and purification, derived from the compound's known properties.
FAQ 1: What are the critical storage and handling conditions to prevent degradation of this compound?
The compound requires careful handling due to its reactivity and sensitivity.
FAQ 2: The purity of my this compound is low. What are the common impurities and how can I remove them?
While specific impurities are not detailed in the search results, the following are common candidates and removal strategies based on the compound's structure.
FAQ 3: How can I monitor the reaction and check the purity of this compound in my lab?
The following diagram outlines a general workflow for handling and purifying this compound, integrating the information above.
1. Analytical HPLC Method for this compound [6]
2. General Procedure for Handling Air-Sensitive Compounds
Macrocyclization is an entropy-driven process that often competes with intermolecular dimerization or oligomerization. The following table outlines core principles and methods to favor the desired cyclic product [1] [2].
| Strategy | Principle | Key Parameters & Methods |
|---|---|---|
| Reaction Concentration | High concentration promotes intermolecular reactions (dimerization/oligomerization); low concentration favors intramolecular cyclization [2]. | Use high-dilution conditions (typical range: 0.05 - 0.1 mM) [3] [1]. |
| Template or Pre-organization | Stabilizes the transition state for ring closure, increasing the effective molarity of reacting ends [2]. | Incorporate turn-inducing elements: D-amino acids, proline, or N-methylated amino acids [2]. Use solid-phase support for pseudo-dilution effect [2]. |
| Chemoselective Ligation | Uses unique, highly reactive functional groups to prevent unwanted side reactions and avoid extensive protecting groups [2]. | Employ Native Chemical Ligation (NCL): reacts an N-terminal cysteine with a C-terminal thioester at pH ~7 [2]. |
| Reaction Conditions & Catalysis | Optimized conditions can steer the reaction pathway toward the desired product and away from side reactions like disulfide formation [3]. | Use visible-light photocatalysis (e.g., with Ir-based catalysts) [3]. Add thiol catalysts (e.g., PhSH, BnSH) for NCL [2]. Maintain neutral pH for NCL to ensure chemoselectivity [2]. |
This is a traditional yet effective method, particularly for head-to-tail cyclization [2].
NCL is a powerful, metal-free method for cyclization under mild, aqueous conditions [2].
This workflow provides a logical sequence for diagnosing and resolving dimerization issues. You can use the following diagram to guide your optimization process.
I hope this technical guide provides a solid foundation for tackling dimerization in your macrocyclization experiments.
The following table summarizes the fundamental chemical and physical properties of both compounds, highlighting the difference in their carbon chain length and its implications.
| Property | 2-Aminoethanethiol (Cysteamine) | 3-Aminopropanethiol |
|---|---|---|
| CAS Number | 60-23-1 [1] | 462-47-5 [2] [3] |
| Molecular Formula | C2H7NS [1] | C3H9NS [2] [3] |
| Molecular Weight | 77.15 g/mol [1] | 91.18 g/mol [2] |
| Density | 1.0±0.1 g/cm³ [1] | 0.951 g/cm³ [2] |
| Boiling Point | 133.6±23.0 °C [1] | 151.4 °C [2] |
| Flash Point | 34.6±22.6 °C [1] | 45.4 °C [2] |
| Structure | HS-CH2-CH2-NH2 [4] | HS-CH2-CH2-CH2-NH2 [3] |
The biological profiles and applications of these two compounds differ significantly, largely due to the structural difference.
| Aspect | 2-Aminoethanethiol (Cysteamine) | This compound |
|---|---|---|
| Primary Medical Use | FDA-approved treatment for nephropathic cystinosis [1] [4] [5]. | No approved medical uses identified; used in organic synthesis and as a corrosion inhibitor [3]. |
| Mechanism of Action | In cystinosis: Depletes lysosomal cystine by converting it to cysteine and cysteine-cysteamine mixed disulfide, which can exit the lysosome [4] [6]. | Research-grade reversible inhibitor of Bovine Plasma Amine Oxidase (BPAO), proposed to form a thiazolidine cofactor adduct [7] [3]. |
| Key Biological Roles | - Antioxidant: Scavenges reactive oxygen species and increases glutathione levels [1] [5].
The available toxicological data for these compounds is summarized from animal studies.
| Compound | Route of Exposure | Species | LD50 |
|---|---|---|---|
| 2-Aminoethanethiol (Cysteamine) | Intraperitoneal [1] | Rat | 232 mg/kg |
| Oral [1] | Mouse | 625 mg/kg | |
| This compound | Intraperitoneal [2] | Mouse | 125 mg/kg |
The following workflow outlines a key experiment that directly compares the activity of both compounds as reversible inhibitors of Bovine Plasma Amine Oxidase (BPAO) [7].
Key Methodological Details:
The core distinction lies in the methylene group (-CH₂-) that differentiates this compound (homocysteamine) from Cysteamine. This structural difference significantly impacts their biological and therapeutic profiles:
| Feature | 2-Aminoethanethiol (Cysteamine) | This compound |
|---|---|---|
| Research & Clinical Status | Well-established, with FDA-approved drug status and extensive research for other diseases [4] [5]. | Primarily a research chemical and building block for synthesis, with limited and preliminary biological data [3]. |
| Mechanism Diversity | Multiple well-characterized mechanisms (cystine depletion, antioxidant, neuroprotection, enzyme inhibition) [1] [4] [5]. | Primarily studied in the context of amine oxidase inhibition [7] [3]. |
| Data Availability | Abundant in vitro, in vivo, and clinical data [1] [5]. | Data is scarce, mostly limited to chemical properties and in vitro enzyme studies [7] [2] [3]. |
The table below summarizes the basic chemical and physical properties of the two compounds.
| Property | 3-Aminopropanethiol | 2-Aminopropanol (1-Amino-2-propanol) |
|---|---|---|
| CAS Number | 462-47-5 [1] | 534-03-2 (S-enantiomer) [2] |
| Molecular Formula | C3H9NS [1] | C3H9NO |
| Molecular Weight | 91.18 g/mol [1] [3] | 75.11 g/mol (from formula) |
| Structure | HS−CH2−CH2−NH2 | HO−CH2−CH(NH2)−CH3 |
| Density | 0.951 g/cm³ [1] | ~0.9824 g/cm³ (for 3-Amino-1-propanol) [4] |
| Boiling Point | 151.4°C [1] | 187-188°C (for 3-Amino-1-propanol) [4] |
| Toxicological Data | LD50 (mouse, intraperitoneal) = 125 mg/kg [1] | Information missing |
| Known Biological Activities | Information missing; data primarily from chemical suppliers [1] [3]. | Intermediate in bacterial aminoacetone degradation pathway [2]. |
While direct data for 2-Aminopropanol is scarce, detailed enzymatic studies exist for its specific enantiomer, (S)-1-amino-2-propanol, which is part of a bacterial metabolic pathway [2]. The following table shows the kinetic parameters of the enzyme (S)-1-amino-2-propanol kinase (APK) from Mycobacterium smegmatis [2].
Enzyme Source: Mycobacterium smegmatis MC2 155 (APKMSM0270) [2] Experimental Method: A coupled enzyme assay. ADP produced by APK drives the conversion of phosphoenolpyruvate to pyruvate via pyruvate kinase. Lactate dehydrogenase then reduces the pyruvate while oxidizing NADH to NAD+. The reaction rate is measured by tracking the decrease in absorbance at 340 nm due to NADH consumption [2].
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| (S)-1-amino-2-propanol | 8.7 ± 0.05 | 0.373 ± 0.006 | 2.3 × 10⁴ |
| (R)-1-amino-2-propanol | 3.2 ± 0.2 | 1.54 ± 0.15 | 2.1 × 10³ |
| (R/S)-1-amino-2-butanol | 8.8 ± 0.2 | 1.11 ± 0.066 | 7.9 × 10³ |
| Ethanolamine | 8.1 ± 0.5 | 193 ± 13 | 4.2 × 10¹ |
| ATP | 8.0 ± 0.2 | 0.27 ± 0.02 | 3.0 × 10⁴ |
The search results describe a metabolic pathway in bacteria where (S)-1-amino-2-propanol is utilized. The following diagram illustrates this pathway based on the characterized enzymes [2].
(This diagram synthesizes the pathway described in the research, which involves an alcohol dehydrogenase (APDH), a kinase (APK), and a proposed phospholyase [2].)
The significant gap in available data, particularly for this compound and direct comparative studies, means that building a complete profile requires deeper investigation. Here are some suggestions for obtaining more comprehensive information:
| Inhibitor Name | Inhibition Type | Target Enzyme(s) | Key Structural Features | Reported Experimental Data |
|---|---|---|---|---|
| 3-Aminopropanethiol | Reversible [1] [2] | Bovine Plasma Amine Oxidase (BPAO) [1] | Sulfhydryl group (-SH), primary amine [2] | Reversible inactivation; proposed thiazolidine adduct formation with TPQ cofactor [1] |
| Cysteamine | Reversible [1] | Lentil seedling amine oxidase, BPAO [1] | Sulfhydryl group (-SH), primary amine (shorter chain) | Reversible inactivation; complex formation with thioacetaldehyde turnover product [1] |
| Phenylhydrazine | Irreversible [3] | Lysyl Oxidase (LOX), Lentil Seedling Diamine Oxidase (LSDAO) [3] | Hydrazine group | Forms a covalent adduct with the LTQ cofactor in LOX; competitive and irreversible kinetics [3] |
| Hydrazides, Alkyl Hydrazines, Semicarbazides | Irreversible [3] | Lysyl Oxidase (LOX), Lentil Seedling Diamine Oxidase (LSDAO) [3] | Varied core with hydrazine-derived functional group | Time-dependent, irreversible inhibition; determined kinetic parameters (e.g., potency, selectivity vs. LSDAO) [3] |
| β-Aminopropionitrile (BAPN) | Irreversible (mechanism not fully understood) [3] | Lysyl Oxidase (LOX) [3] | Nitrile group | Time-dependent covalent modification; thought to modify an active-site residue via the aldehyde product [3] |
| Phenelzine, Tranylcypromine | Irreversible [4] | Monoamine Oxidase A/B (MAO A/B) [4] | Hydrazine (Phenelzine), cyclopropylamine (Tranylcypromine) | Used for depression; body must regenerate new MAO enzyme to resume activity [4] |
Mechanism of this compound Inhibition Research indicates that this compound acts as a reversible inhibitor of Bovine Plasma Amine Oxidase (BPAO) [1]. The proposed mechanism involves the inhibitor reacting with the enzyme's Topaquinone (TPQ) cofactor to form a thiazolidine ring adduct, leading to reversible inactivation [1]. This reaction requires the specific sulfhydryl-amine structure of the inhibitor.
Comparative Methodologies in Inhibition Studies The experimental data for these comparisons come from standardized biochemical protocols:
The following diagram illustrates the general experimental workflow used to characterize inhibitors like this compound:
The table below summarizes the experimental findings for the compounds and a related analog as reported in the research [1].
| Compound Name | Structure | Inhibition Type on BPAO | Key Experimental Observations |
|---|---|---|---|
| 2-Methylaminoethanethiol [1] | SH-CH₂-CH₂-NH-CH₃ | Reversible | Serves as a reversible inhibitor analog to cysteamine. |
| 3-Aminopropanethiol (3-AP) [1] [2] | SH-CH₂-CH₂-CH₂-NH₂ | Reversible | Found to be a reversible inhibitor of BPAO. |
| 2-(Methylthio)ethylamine [1] | CH₃-S-CH₂-CH₂-NH₂ | Weak Irreversible | Determined to be a weak irreversible inhibitor, highlighting the necessity of a sulfhydryl group (-SH) for reversible inhibition. |
The following workflow outlines the key experimental procedures used in the study to characterize the inhibition of BPAO [1].
The study proposed a mechanism for reversible inactivation. The search results indicate that the inhibition is not due to the turnover product (as it is for cysteamine in lentil seedling amine oxidase) but likely involves a direct interaction with the enzyme's cofactor [1].
Based on the experimental evidence—including the necessity of a sulfhydryl-amine group, lack of activity recovery after gel filtration, first-order recovery kinetics during dialysis, and indications of TPQ cofactor transformation—the researchers proposed that these inhibitors form a thiazolidine adduct with the 2,4,6-trihydroxyphenylalanine quinone (TPQ) cofactor in BPAO's active site [1]. This adduct is reversible upon dialysis.
The core finding for your comparison guide is that both this compound and 2-Methylaminoethanethiol act as reversible inhibitors of BPAO, while the closely related 2-(Methylthio)ethylamine does not. This highlights a critical structure-activity relationship:
The table below summarizes experimental data from a key study that irradiated pBR322 plasmid DNA with gamma rays in the presence of various thiols. The Protection Factor indicates how much the radiation dose required to cause the same amount of DNA damage increases in the presence of the thiol. A higher number means better protection [1].
| Thiol Compound | Net Charge (Z) | Protection Factor |
|---|---|---|
| Mercaptosuccinate | -2 | 0.53 |
| Glutathione (GSH) | -1 | 0.67 |
| 3-Mercaptopropionate | -1 | 0.80 |
| 2-Mercaptoethanol (2ME) | 0 | 1.00 (Reference) |
| Dithiothreitol (DTT) | 0 | 1.5 |
| Cysteamine | +1 | 3.7 |
| WR-1065 | +2 | 6.7 |
| WR-35980 | +3 | 12 |
While 3-Aminopropanethiol is not listed in this dataset, its structure suggests a net charge of +1 at physiological pH (similar to cysteamine), indicating it would be significantly more effective than neutral or anionic thiols [2] [3] [4].
The quantitative data in the comparison table was generated using a standardized in vitro plasmid DNA assay [1] [5]:
Thiols protect DNA primarily through two mechanisms, with the net charge determining which mechanism dominates. The following diagram illustrates these pathways:
For researchers aiming to explore or apply these findings:
Treatment for AML is highly personalized, moving away from a one-size-fits-all approach to strategies based on a patient's molecular disease profile, age, and fitness [1] [2]. The following table summarizes the primary treatment modalities and their key components.
| Treatment Modality | Category | Key Agents/Regimens | Primary Patient Profile |
|---|---|---|---|
| Intensive Chemotherapy [1] [2] | Standard ("7+3") | Cytarabine + an anthracycline (e.g., Daunorubicin) | Younger, fit patients (typically <60-65 years) |
| Targeted Combination | "7+3" + Midostaurin (for FLT3 mutations) or Gemtuzumab Ozogamicin (for CD33+) | Patients with specific genetic markers | |
| Novel Intensive | Venetoclax + FLAG-IDA [1] | Patients fit for intensive therapy | |
| Non-Intensive Therapy [1] | Low-Intensity | Hypomethylating Agents (e.g., Azacitidine) + Venetoclax | Older adults, unfit for intensive chemo |
| Stem Cell Transplant [2] | Consolidation | Allogeneic Hematopoietic Cell Transplantation (allo-HCT) | Patients with high-risk genetics, in remission |
The decision between intensive and non-intensive therapy is crucial. The diagram below illustrates the modern, molecularly-driven decision pathway for selecting initial AML treatment.
For research and development purposes, understanding the specific protocols and the evidence behind them is critical. The table below outlines common regimens and the experimental data supporting their use.
| Treatment Regimen | Experimental/Methodology Overview | Key Efficacy Data (Selected Studies) |
|---|
| 7+3 Induction [2] | Cytarabine: Continuous IV infusion for 7 days. Anthracycline (e.g., Daunorubicin): IV bolus on days 1-3. Inpatient management with supportive care. | Remission Rate: ~60-70% in adults [3]. Considered standard induction for fit patients. | | Venetoclax + HMA (Non-Intensive) [1] | Azacitidine (or Decitabine): Subcutaneously/IV for 5-7 days per cycle. Venetoclax: Daily oral dosing. Outpatient administration. | Overall Response Rate: 76.9% (CR/CRi). Median Overall Survival: 483 days [1]. Revolutionized treatment for elderly/unfit patients. | | Venetoclax + FLAG-IDA (Novel Intensive) [1] | FLAG-IDA backbone: Fludarabine, high-dose Cytarabine, G-CSF, Idarubicin. Venetoclax: Added orally. Inpatient management. | Composite CR Rate: 89% (40/45 patients). MRD-Negativity: 93% of responders. Promising data in newly diagnosed AML, including adverse-risk. |
The absence of data on 3-Aminopropanethiol highlights a significant gap. For a compound to be considered for clinical development in AML, preclinical evidence typically must demonstrate:
Given the rapid evolution of AML treatment towards targeted agents, any new compound would likely need a strong mechanistic rationale to find a place in the current landscape [1].
The table below summarizes the key information available for this compound.
| Property | Description |
|---|---|
| Chemical Formula | C₃H₉NS [1] |
| CAS Registry Number | 462-47-5 [1] |
| Known Applications | Corrosion inhibitor in petroleum products (pipelines, storage tanks) [1] |
| Proposed Mechanism | Adsorption onto metal surfaces (common mechanism for organic inhibitors) [2] [3] |
| Molecular Features | Contains sulfur (thiol group) and nitrogen (amino group) heteroatoms. These are known to strongly adsorb onto metal surfaces, forming a protective layer. [3] |
To objectively compare inhibitors, researchers use standardized experimental protocols. The most common methodologies are summarized below.
| Method Category | Key Experimental Protocols |
|---|---|
| Weight Loss (WL) Analysis | Coupons of the metal are weighed, exposed to a corrosive medium with and without the inhibitor for a set duration, then cleaned and re-weighed. The corrosion rate and inhibitor efficiency are calculated from the mass loss. [3] |
| Electrochemical Analysis | Electrochemical Impedance Spectroscopy (EIS): Measures the resistance to charge transfer at the metal surface. A higher charge-transfer resistance indicates better protection. [3] Potentiodynamic Polarization (PDP): Scans the potential of the metal to determine corrosion current density. A lower corrosion current indicates a slower corrosion rate. This method helps classify inhibitors as anodic, cathodic, or mixed-type. [2] [3] | | Surface Analysis | Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to visually and chemically examine the metal surface, confirming the formation and quality of the protective inhibitor film. [3] |
The following diagram illustrates a typical workflow for evaluating a corrosion inhibitor, integrating these key experimental methods:
Although direct comparisons for this compound are not available, the literature provides context for what makes an inhibitor effective and where current research is headed.